(2-Hydroxy-3-sulphopropyl)dimethyl(3-((1-oxoisooctadecyl)amino)propyl)ammonium hydroxide
Description
(2-Hydroxy-3-sulphopropyl)dimethyl(3-((1-oxoisooctadecyl)amino)propyl)ammonium hydroxide is a quaternary ammonium compound (QAC) characterized by a complex structure combining hydrophilic and hydrophobic moieties. Its molecular formula is C₂₀H₄₄N₂O₆S, with a molecular weight of 440.640 g/mol . The compound features:
- A long aliphatic chain (isooctadecyl group, C₁₈) linked via an amide bond.
- A sulphopropyl group (–SO₃⁻) contributing to water solubility.
- A hydroxypropyl segment (–OH) enhancing polarity.
- A dimethylammonium core providing cationic charge.
This structural complexity enables applications in surfactancy, emulsification, and biochemical stabilization.
Properties
CAS No. |
93982-87-7 |
|---|---|
Molecular Formula |
C26H56N2O6S |
Molecular Weight |
524.8 g/mol |
IUPAC Name |
(2-hydroxy-3-sulfopropyl)-dimethyl-[3-(16-methylheptadecanoylamino)propyl]azanium;hydroxide |
InChI |
InChI=1S/C26H54N2O5S.H2O/c1-24(2)18-15-13-11-9-7-5-6-8-10-12-14-16-19-26(30)27-20-17-21-28(3,4)22-25(29)23-34(31,32)33;/h24-25,29H,5-23H2,1-4H3,(H-,27,30,31,32,33);1H2 |
InChI Key |
FENRKGPJQIZBIV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCCCCCCCCCCCCCC(=O)NCCC[N+](C)(C)CC(CS(=O)(=O)O)O.[OH-] |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The preparation of (2-Hydroxy-3-sulphopropyl)dimethyl(3-((1-oxoisooctadecyl)amino)propyl)ammonium hydroxide typically involves the following key steps:
Synthesis of the fatty acyl amide intermediate
- Reaction of a long-chain fatty acid chloride or fatty acid (e.g., isooctadecanoic acid chloride) with 3-aminopropylamine or a similar diamine to form the corresponding amide.
- This step introduces the 1-oxoisooctadecyl amide linked to a propylamine moiety.
-
- The secondary or tertiary amine group on the propyl chain is quaternized with a suitable alkylating agent, often involving dimethylation to form the dimethylammonium group.
- This step converts the amine into a quaternary ammonium salt.
Introduction of the 2-hydroxy-3-sulphopropyl group
- The quaternary ammonium intermediate is reacted with a sulfonated epoxide such as 1,2-epoxy-3-sulfonate (e.g., 1,2-epoxy-3-sulfopropane) to introduce the hydroxy and sulfonate groups on the propyl chain.
- This ring-opening reaction attaches the 2-hydroxy-3-sulphopropyl substituent to the ammonium nitrogen, completing the zwitterionic structure.
-
- The final product is purified by standard methods such as solvent extraction, crystallization, or chromatography.
- The product is typically isolated as a colorless liquid with high purity (assay ~100%).
Detailed Preparation Methodology
| Step | Reaction Type | Reagents & Conditions | Outcome |
|---|---|---|---|
| 1. Amide formation | Acylation | Fatty acid chloride (e.g., isooctadecanoyl chloride) + 3-aminopropylamine, solvent (e.g., dichloromethane), base (e.g., triethylamine), 0-25°C | Formation of N-(3-aminopropyl)-1-oxoisooctadecanamide intermediate |
| 2. Quaternization | Alkylation | Intermediate + dimethyl sulfate or methyl iodide, solvent (e.g., methanol), mild heating | Formation of N-(3-(dimethylamino)propyl)-1-oxoisooctadecanamide salt |
| 3. Sulfopropylation | Epoxide ring-opening | Quaternary ammonium intermediate + 1,2-epoxy-3-sulfonate (sodium salt), aqueous medium, pH ~7-9, 40-60°C | Attachment of 2-hydroxy-3-sulphopropyl group, yielding final zwitterionic compound |
| 4. Purification | Extraction/filtration | Removal of salts and impurities, concentration under reduced pressure | Pure this compound |
Research Findings and Data on Preparation
- The amide formation step is typically high-yielding (>90%) under controlled temperature to avoid side reactions such as hydrolysis.
- Quaternization requires stoichiometric control to prevent over-alkylation or degradation.
- The sulfopropylation step is critical for introducing the hydrophilic sulfonate group, enhancing water solubility (reported solubility ~556 g/L at 20°C for the dodecyl analog).
- The final product exhibits a boiling point around 311.6°C at atmospheric pressure and a density near 1.3 g/cm³ at 20°C.
- The compound is stable under normal storage conditions and is used primarily in cosmetic formulations for its mild surfactant properties.
Comparative Table of Key Physical and Chemical Properties (Dodecyl Analog)
| Property | Value | Unit | Notes |
|---|---|---|---|
| Molecular formula | C20H42N2O5S | - | For dodecyl analog |
| Molecular weight | 422.63 | g/mol | - |
| Appearance | Colorless liquid | - | - |
| Density | 1.18 - 1.304 | g/cm³ at 20°C | Slight variation by source |
| Boiling point | 311.6 | °C at 101325 Pa | Atmospheric pressure |
| Vapor pressure | 0 | Pa at 20°C | Negligible volatility |
| Water solubility | 556 | g/L at 20°C | High solubility due to sulfonate |
| LogP | 2.1 | at 25°C | Moderate hydrophobicity |
Chemical Reactions Analysis
Types of Reactions
(2-Hydroxy-3-sulphopropyl)dimethyl(3-((1-oxoisooctadecyl)amino)propyl)ammonium hydroxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The hydroxyl and sulpho groups can participate in substitution reactions with other nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate , reducing agents such as sodium borohydride , and various nucleophiles or electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amine derivatives .
Scientific Research Applications
Cosmetic Applications
-
Surfactant in Personal Care Products :
- Used as a mild surfactant in shampoos, body washes, and facial cleansers due to its ability to reduce surface tension and enhance foaming properties.
- Acts as a conditioning agent that helps improve the feel and manageability of hair and skin.
-
Emulsifier :
- Functions as an emulsifying agent in creams and lotions, stabilizing oil-in-water formulations which are essential for maintaining product consistency.
-
Thickening Agent :
- Contributes to the viscosity of formulations, providing a desirable texture in cosmetic products.
Pharmaceutical Applications
-
Drug Delivery Systems :
- Investigated for its potential to enhance the solubility and bioavailability of poorly soluble drugs. Its amphiphilic nature allows it to encapsulate hydrophobic compounds effectively.
- Used in the development of liposomal formulations that improve drug stability and controlled release.
-
Antimicrobial Activity :
- Exhibits antimicrobial properties that can be beneficial in topical formulations aimed at treating infections or preventing microbial growth on skin surfaces.
Industrial Applications
-
Detergents and Cleaners :
- Employed as a surfactant in industrial cleaning agents, providing effective removal of dirt and grease due to its surface-active properties.
- Used in formulations for hard surface cleaners where foaming and wetting are critical.
-
Textile Industry :
- Utilized as a softening agent in textile processing, enhancing the feel of fabrics while providing some degree of antimicrobial protection.
Case Study 1: Cosmetic Formulation
A study conducted on the incorporation of lauramidopropyl hydroxysultaine into a shampoo formulation demonstrated significant improvements in foam quality and skin compatibility compared to traditional surfactants. The formulation was well-received during consumer testing for its mildness and conditioning effects.
Case Study 2: Drug Delivery Enhancement
Research published in a pharmaceutical journal examined the use of lauramidopropyl hydroxysultaine as an excipient in solid lipid nanoparticles (SLNs). The study found that SLNs formulated with this compound showed enhanced drug loading capacity and improved release profiles for hydrophobic drugs, indicating its potential in developing more effective delivery systems.
Summary
The compound (2-hydroxy-3-sulphopropyl)dimethyl(3-((1-oxoisooctadecyl)amino)propyl)ammonium hydroxide demonstrates versatile applications across cosmetics, pharmaceuticals, and industrial sectors due to its surfactant properties, ability to enhance solubility, and antimicrobial characteristics. Ongoing research continues to explore its full potential in various formulations, highlighting the importance of this compound in modern applications.
Mechanism of Action
The mechanism of action of (2-Hydroxy-3-sulphopropyl)dimethyl(3-((1-oxoisooctadecyl)amino)propyl)ammonium hydroxide involves its interaction with various molecular targets and pathways. The compound’s surfactant properties allow it to reduce surface tension and stabilize emulsions. It can also interact with cell membranes, enhancing the permeability and facilitating the delivery of active ingredients .
Comparison with Similar Compounds
Structural and Functional Group Analysis
Key Observations:
- Chain Length vs. CMC : Longer aliphatic chains (e.g., C₁₈ in the target compound) correlate with lower CMC values due to enhanced hydrophobic interactions. For example, BAC-C12 (C₁₂) has a CMC of ~8 mM, while shorter-chain NDSB 211 (C₃) exhibits a CMC >100 mM .
- Functional Groups : Sulphonate (–SO₃⁻) and hydroxyl (–OH) groups improve water solubility, as seen in NDSB 211 and the target compound. In contrast, BAC-C12 relies on a benzyl group for solubility, which is less polar .
- Specialized Backbones : CHAPSO’s steroid backbone enables unique interactions with membrane proteins, unlike purely aliphatic QACs .
Physicochemical and Application-Based Comparison
Key Findings:
- CMC Trends : The target compound’s long C₁₈ chain suggests a CMC <1 mM , comparable to other long-chain QACs like cetyltrimethylammonium bromide (CTAB, CMC ~1 mM) .
- Applications: BAC-C12: Widely used in disinfectants due to bactericidal activity . CHAPSO: Preferred for solubilizing membrane proteins in biochemistry . NDSB 211: Acts as a “non-detergent” solubilizer for proteins in aqueous solutions . Target Compound: Potential use in high-temperature or high-salinity environments due to its stable sulphonate group and long chain.
Biological Activity
(2-Hydroxy-3-sulphopropyl)dimethyl(3-((1-oxoisooctadecyl)amino)propyl)ammonium hydroxide, commonly referred to as a zwitterionic surfactant, is a compound of interest due to its diverse biological activities and applications in various fields, including pharmaceuticals, cosmetics, and biotechnology. This article aims to provide a comprehensive overview of its biological activity, supported by data tables, case studies, and research findings.
- Molecular Formula : CHNOS
- Molecular Weight : 422.623 g/mol
- CAS Number : 93982-87-7
| Property | Value |
|---|---|
| Density | N/A |
| Boiling Point | N/A |
| Melting Point | N/A |
| LogP | 3.8678 |
| PSA | 114.91 |
Antimicrobial Properties
Research indicates that zwitterionic surfactants exhibit notable antimicrobial properties. A study demonstrated that compounds similar to this compound effectively inhibited the growth of various bacterial strains, including Escherichia coli and Staphylococcus aureus. The mechanism of action is believed to involve disruption of the bacterial cell membrane, leading to cell lysis.
Cellular Interactions
Zwitterionic compounds have been shown to interact favorably with biological membranes. A case study involving the use of this compound in drug delivery systems highlighted its ability to enhance cellular uptake of therapeutic agents. The zwitterionic nature allows for better compatibility with cell membranes, thereby improving bioavailability.
Cytotoxicity Studies
Cytotoxicity assessments using various cell lines (e.g., HeLa and HepG2) revealed that this compound exhibits low toxicity at concentrations typically used in applications. The compound's safety profile makes it a candidate for further development in biomedical applications.
Case Studies
-
Enhanced Drug Delivery :
- A study published in the Journal of Controlled Release explored the use of this compound in formulating nanoparticles for targeted drug delivery. Results showed a significant increase in drug encapsulation efficiency and release rates compared to conventional surfactants.
-
Antimicrobial Applications :
- In a clinical trial assessing wound healing, formulations containing this compound demonstrated faster healing times and reduced infection rates compared to standard treatments.
Q & A
Q. What are the established synthetic routes for synthesizing this compound, and what are the critical reaction parameters?
The synthesis of quaternary ammonium compounds like this typically involves stepwise alkylation and quaternization reactions . For example:
- Step 1 : Reacting a tertiary amine (e.g., dimethylaminopropyl derivatives) with a sulphopropyl electrophile under basic conditions to form the sulphopropyl-substituted intermediate.
- Step 2 : Introducing the isooctadecyl chain via nucleophilic substitution or amidation, often using coupling agents like EDC/NHS (as seen in peptide bond formation) .
- Step 3 : Final quaternization with a hydroxide source to form the ammonium hydroxide structure.
Critical parameters : pH control during sulphopropylation (to avoid side reactions), reaction temperature (40–60°C for amidation), and stoichiometric excess of reagents to drive quaternization .
Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?
Key techniques include:
- ¹H/¹³C NMR : To confirm substituent connectivity (e.g., methyl groups on nitrogen, sulphopropyl protons, and isooctadecyl chain integration). Discrepancies in coupling constants or unexpected splits may indicate stereochemical impurities .
- IR Spectroscopy : Peaks at ~1040 cm⁻¹ (sulfonic acid S=O stretch) and ~1650 cm⁻¹ (amide C=O) validate functional groups .
- HRMS (+ESI) : Provides molecular ion confirmation and detects impurities from incomplete quaternization or side reactions .
Advanced Research Questions
Q. How can researchers optimize reaction conditions to improve yield and purity during scale-up?
- Solvent selection : Use polar aprotic solvents (e.g., DMF or DMSO) to enhance solubility of the hydrophobic isooctadecyl chain while maintaining reaction homogeneity.
- Purification : Due to the compound’s viscosity, sequential precipitation (using acetone/ether mixtures) followed by size-exclusion chromatography can isolate the pure product .
- Kinetic monitoring : Employ in-situ FTIR or LC-MS to track reaction progress and identify intermediates, minimizing over-reaction or degradation .
Q. What strategies resolve discrepancies in biological activity data across experimental models?
- Assay standardization : Normalize activity metrics against controls (e.g., human serum or recombinant proteins) to account for matrix effects .
- Structural analogs : Compare bioactivity with derivatives (e.g., varying alkyl chain lengths or sulphonate positions) to isolate structure-activity relationships. For example, bromine substitution in aromatic rings alters binding affinity in similar compounds .
- Meta-analysis : Cross-reference data with studies on structurally related surfactants or antimicrobial agents, noting trends in hydrophobicity-driven membrane interactions .
Q. What are common pitfalls in interpreting NMR data for this compound?
- Signal broadening : The long isooctadecyl chain causes aggregation, leading to broad or split peaks. Use elevated temperatures (60–80°C) or deuterated DMSO to improve resolution .
- Overlapping quartets : Methyl groups on nitrogen may overlap with sulphopropyl protons. 2D NMR (COSY, HSQC) can decouple these signals .
- Artifacts from residual solvents : Ensure complete drying, as water or DMSO-d6 residues near δ 2.5–3.3 ppm may obscure critical peaks .
Q. How does the sulphopropyl group influence the compound’s stability under varying pH conditions?
- Acidic conditions : Protonation of the sulphonate group reduces solubility, potentially causing precipitation. Stability studies in PBS (pH 7.4) vs. acetate buffer (pH 4.5) show marked differences in aggregation behavior .
- Alkaline conditions : The hydroxide counterion may deprotonate the hydroxy group, leading to intramolecular cyclization. Monitor via pH-stat titration and LC-MS to detect degradation products .
Data Contradiction Analysis
Q. How should researchers address conflicting results in surfactant efficacy studies?
- Source validation : Ensure consistency in compound purity (e.g., HRMS purity >95%) and batch-to-batch reproducibility .
- Environmental variables : Control ionic strength (e.g., using 10× PBS) and temperature, as micelle formation is sensitive to these factors .
- Comparative studies : Benchmark against established surfactants (e.g., cetyltrimethylammonium bromide) under identical conditions to contextualize efficacy claims .
Methodological Recommendations
- Synthetic protocols : Adapt procedures from structurally analogous quaternary ammonium compounds, such as dimethyloctadecyl(3-trimethoxysilylpropyl)ammonium chloride, adjusting for sulphonate group reactivity .
- Biological testing : Use surface plasmon resonance (SPR) with TFGA electrodes to quantify binding kinetics with lipid bilayers or proteins, minimizing nonspecific interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
